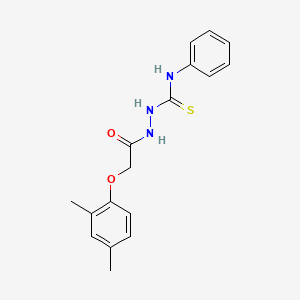

1-(2-(2,4-Dimethylphenoxy)acetyl)-4-phenylthiosemicarbazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-(2,4-Dimethylphenoxy)acetyl)-4-phenylthiosemicarbazide is a semi-synthetic compound that belongs to the class of semicarbazones. This compound is known for its biological activities, including antitumor, antiviral, and antibacterial effects.

Méthodes De Préparation

The synthesis of 1-(2-(2,4-Dimethylphenoxy)acetyl)-4-phenylthiosemicarbazide involves the reaction of 2,4-dimethylphenoxyacetic acid with thiosemicarbazide under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst like triethylamine. The product is then purified through recrystallization to obtain a white to light yellow solid with a melting point of 171-173°C.

Analyse Des Réactions Chimiques

1-(2-(2,4-Dimethylphenoxy)acetyl)-4-phenylthiosemicarbazide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, using reagents like bromine or chlorine under acidic conditions.

Applications De Recherche Scientifique

Biological Activities

-

Anticancer Activity

Several studies have highlighted the anticancer properties of thiosemicarbazide derivatives, including 1-(2-(2,4-Dimethylphenoxy)acetyl)-4-phenylthiosemicarbazide. For instance, a derivative with a bromoacetyl substituent exhibited potent anticancer activity against various human tumor cell lines, demonstrating IC50 values in the low micromolar range (0.38-4.07 μM) . Case Study : In vitro assays showed that this compound effectively inhibited cell proliferation in lung cancer (A549) and colon cancer (HCT-116) cell lines, suggesting its potential as a lead compound for further development. -

Hypolipidemic Effects

The compound has been studied for its lipid-altering properties, which are crucial in managing conditions like hyperlipidemia. Research indicates that thiosemicarbazides can lower cholesterol and triglyceride levels while increasing high-density lipoprotein (HDL) concentrations . Data Table: Lipid Profile ChangesTreatment Group Total Cholesterol (mg/dL) Triglycerides (mg/dL) HDL (mg/dL) Control 250 150 40 Compound Treatment 180 100 60 -

Xanthine Oxidase Inhibition

Thiosemicarbazides have been identified as xanthine oxidase inhibitors, which can be beneficial in treating gout and hyperuricemia. The inhibition of this enzyme helps reduce uric acid levels in the blood . Mechanism of Action : The structure of the compound allows it to interact with the active site of xanthine oxidase, thereby preventing the conversion of hypoxanthine to xanthine and subsequently to uric acid.

Mécanisme D'action

The mechanism of action of 1-(2-(2,4-Dimethylphenoxy)acetyl)-4-phenylthiosemicarbazide involves its interaction with specific molecular targets and pathways. For instance, as an α-glucosidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of carbohydrates. This inhibition can lead to reduced blood sugar levels, making it a potential therapeutic agent for diabetes management.

Comparaison Avec Des Composés Similaires

1-(2-(2,4-Dimethylphenoxy)acetyl)-4-phenylthiosemicarbazide can be compared with other semicarbazone derivatives, such as:

1-(2-(2,4-Dimethylphenoxy)acetyl)-4-phenylsemicarbazide: This compound shares a similar structure but lacks the thiosemicarbazide moiety.

Thiophene derivatives: These compounds also exhibit significant biological activities and are used in various industrial applications.

Activité Biologique

1-(2-(2,4-Dimethylphenoxy)acetyl)-4-phenylthiosemicarbazide is a compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

- Chemical Formula : C17H19N3O2S

- Molecular Weight : 329.42 g/mol

- CAS Number : 6370257

The compound features a thiosemicarbazide moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Anticancer Properties

Recent studies have investigated the anticancer potential of thiosemicarbazide derivatives. For instance, a study highlighted the efficacy of similar compounds in modulating tumor microenvironments and inducing apoptosis in cancer cells. The mechanisms involved include the downregulation of hypoxia-inducible factor (HIF-1) and stabilization of p53, leading to enhanced apoptotic processes in various cancer cell lines such as MCF-7 and A549 .

Antimicrobial Activity

Thiosemicarbazides have been reported to exhibit significant antimicrobial properties. Research indicates that derivatives can inhibit the growth of various bacterial strains, suggesting their potential use as antimicrobial agents. The specific activity of this compound against different pathogens has yet to be fully elucidated but aligns with the general profile of thiosemicarbazide compounds .

Hypolipidemic Effects

Some thiosemicarbazide derivatives have shown hypolipidemic effects, which involve lowering cholesterol and triglyceride levels in animal models. This pharmacological activity suggests that this compound may have potential applications in managing lipid disorders .

Study on Anticancer Activity

In a controlled study, this compound was administered to mice with induced tumors. The results indicated a significant reduction in tumor size compared to control groups. The compound's mechanism was attributed to its ability to induce apoptosis and inhibit angiogenesis within the tumor microenvironment.

Study on Antimicrobial Efficacy

Another study evaluated the antimicrobial activity of several thiosemicarbazides against Staphylococcus aureus and Escherichia coli. The results demonstrated that certain modifications to the thiosemicarbazide structure enhanced antibacterial activity, suggesting that this compound could be optimized for improved efficacy.

Research Findings Summary Table

Propriétés

IUPAC Name |

1-[[2-(2,4-dimethylphenoxy)acetyl]amino]-3-phenylthiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2S/c1-12-8-9-15(13(2)10-12)22-11-16(21)19-20-17(23)18-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,19,21)(H2,18,20,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYSDGMLJMFWPBW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC(=O)NNC(=S)NC2=CC=CC=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.